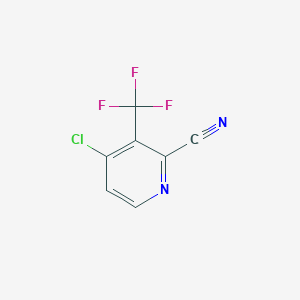![molecular formula C14H10Br2ClNO2 B14010395 3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide CAS No. 20907-42-0](/img/structure/B14010395.png)
3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide is a chemical compound with the molecular formula C13H8Br2ClNO2 and a molecular weight of 405.48 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and hydroxyl functional groups attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes the following steps:
Bromination: The precursor compound, 2-hydroxybenzamide, is brominated using bromine (Br2) in the presence of a suitable solvent like acetic acid. This step introduces bromine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of 2-hydroxy-3,5-dibromo-4-chlorobenzophenone.
Reduction: Formation of 2-hydroxy-3,5-dibromo-4-chlorobenzylamine.
Scientific Research Applications
3,5-Dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of bromine and chlorine atoms enhances its binding affinity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Used as a spin trap for radicals.
Methyl 3,5-dibromo-4-hydroxybenzoate: Used in the synthesis of other organic compounds.
Uniqueness
3,5-Dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide is unique due to its combination of bromine, chlorine, and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
20907-42-0 |
|---|---|
Molecular Formula |
C14H10Br2ClNO2 |
Molecular Weight |
419.49 g/mol |
IUPAC Name |
3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Br2ClNO2/c15-9-5-11(13(19)12(16)6-9)14(20)18-7-8-1-3-10(17)4-2-8/h1-6,19H,7H2,(H,18,20) |
InChI Key |
QACPZYAGNNAVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


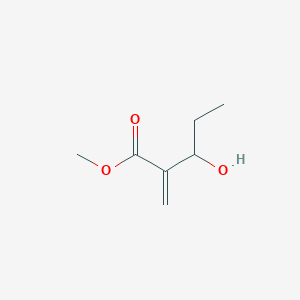

![2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile](/img/structure/B14010319.png)
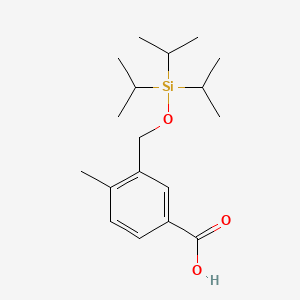
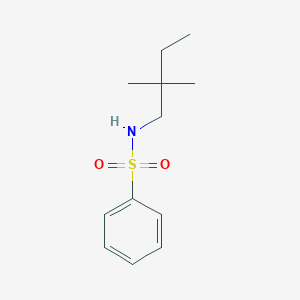
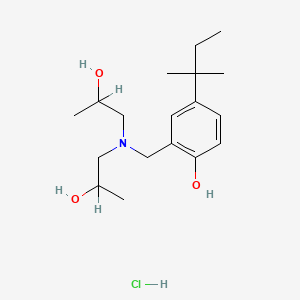
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)

![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)
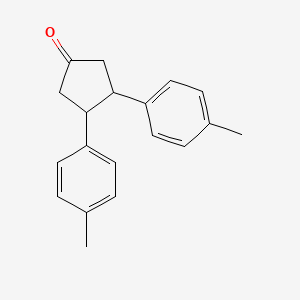
![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)

![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
